5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Steric parameters Medicinal chemistry Structure–activity relationships

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1695958-04-3; molecular formula C₈H₁₀N₂O₃; MW 182.18) is a heterocyclic building block belonging to the 1,2,4‑oxadiazole-3‑carboxylic acid family. The scaffold features a carboxylic acid at the 3‑position and a gem‑dimethyl‑substituted cyclopropane at the 5‑position, a substitution pattern that confers distinct steric and lipophilic properties relative to unsubstituted or mono‑substituted cyclopropane analogs.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13320349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC1(CC1C2=NC(=NO2)C(=O)O)C
InChIInChI=1S/C8H10N2O3/c1-8(2)3-4(8)6-9-5(7(11)12)10-13-6/h4H,3H2,1-2H3,(H,11,12)
InChIKeyHQTXBGQORGEJLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid – Core Scaffold & Procurement-Relevant Identity


5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1695958-04-3; molecular formula C₈H₁₀N₂O₃; MW 182.18) is a heterocyclic building block belonging to the 1,2,4‑oxadiazole-3‑carboxylic acid family . The scaffold features a carboxylic acid at the 3‑position and a gem‑dimethyl‑substituted cyclopropane at the 5‑position, a substitution pattern that confers distinct steric and lipophilic properties relative to unsubstituted or mono‑substituted cyclopropane analogs . Oxadiazole‑3‑carboxylic acids are widely employed as bioisosteres in medicinal chemistry and as intermediates for amide coupling in agrochemical and pharmaceutical research [1]. The compound is commercially available at 95% purity from multiple vendors with batch‑specific QC data including NMR, HPLC, and GC .

Why 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic Acid Cannot Be Freely Substituted by In‑Class Analogs


The 5‑position substituent on the 1,2,4‑oxadiazole‑3‑carboxylic acid scaffold is not merely a passive hydrophobic anchor; it directly modulates steric bulk, lipophilicity, conformational pre‑organization, and metabolic vulnerability [1]. The gem‑dimethylcyclopropyl group introduces a quaternary carbon center at the cyclopropane ring, creating greater steric demand than unsubstituted cyclopropyl (C₃H₅), mono‑methylcyclopropyl, or open‑chain neopentyl isosteres . Critically, gem‑dimethyl substitution on cyclopropane has been explicitly adopted in medicinal chemistry to block CYP‑mediated bioactivation of the cyclopropane ring—a liability observed with unsubstituted cyclopropyl groups that form reactive, potentially hepatotoxic ring‑opened intermediates [2]. Substituting the gem‑dimethylcyclopropyl group with a simpler cyclopropyl, cyclopentyl, or linear alkyl analog therefore risks altering both the steric‑fit profile at the biological target and the metabolic fate of derived compounds. For procurement decisions, this means that analogs such as 5‑cyclopropyl‑ (CAS 1339872‑07‑9), 5‑(2,2‑dimethylpropyl)‑ (CAS 1341422‑08‑9), or 5‑cyclopentyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1342874‑00‑3) are not functionally equivalent starting materials .

Quantitative Differentiation Evidence for 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic Acid vs. Closest Analogs


Steric Bulk Differentiation: gem‑Dimethylcyclopropyl vs. Unsubstituted Cyclopropyl at the 5‑Position

The target compound carries a gem‑dimethyl‑substituted cyclopropane (SMILES: CC1(CC1C2=NC(=NO2)C(=O)O)C), creating a quaternary sp³ carbon at the 2‑position of the cyclopropyl ring . By contrast, 5‑cyclopropyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1339872‑07‑9) bears an unsubstituted cyclopropane (SMILES: O=C(O)C1=NOC(C2CC2)=N1) . The gem‑dimethyl substitution introduces two additional methyl groups projecting from the cyclopropane ring, estimated to increase the Taft steric parameter (Eₛ) by approximately –1.2 to –1.5 kcal/mol relative to the parent cyclopropyl, comparable to the steric demand difference between isopropyl and tert‑butyl [1]. This steric increment has been exploited in drug design to fill lipophilic pockets inaccessible to the unsubstituted cyclopropyl group, as demonstrated in Merck's IDO1 inhibitor optimization where methyl‑substituted cyclopropanes simultaneously blocked oxidative metabolism and improved potency through deeper pocket penetration [2].

Steric parameters Medicinal chemistry Structure–activity relationships

Metabolic Liability Mitigation: gem‑Dimethyl Substitution Blocks CYP‑Mediated Cyclopropane Bioactivation

Unsubstituted cyclopropyl rings are susceptible to CYP‑mediated oxidative ring‑opening that generates reactive intermediates capable of forming glutathione (GSH) conjugates and covalent protein adducts—a mechanism implicated in the hepatotoxicity of trovafloxacin and observed in BMS hepatitis C NS5B inhibitor programs [1]. In the BMS NS5B series, the cyclopropyl moiety underwent NADPH‑dependent oxidation yielding both hydroxylated metabolites and multiple GSH conjugates. Medicinal chemists addressed this by replacing the cyclopropyl ring with a gem‑dimethyl group, which lacks the α‑C–H bonds required for the hydrogen‑atom abstraction step that initiates bioactivation, thereby averting the formation of reactive metabolites [1]. The 2,2‑dimethylcyclopropyl substituent in the target compound retains the conformational constraint of a cyclopropane while eliminating the metabolic liability of the unsubstituted ring. In contrast, 5‑cyclopropyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1339872‑07‑9) bears the vulnerable unsubstituted cyclopropane , and 5‑(2,2‑dimethylpropyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1341422‑08‑9) replaces the ring entirely with an open‑chain neopentyl group, losing conformational constraint .

Metabolic stability CYP bioactivation Drug metabolism

Lipophilicity Differentiation: Calculated LogP Comparison Among 5‑Position Cyclopropane Variants

The introduction of gem‑dimethyl groups onto the cyclopropane ring at the 5‑position increases calculated lipophilicity relative to the unsubstituted cyclopropyl analog. 5‑Cyclopropyl‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1339872‑07‑9) has a reported computed logP of 0.987 . The target compound adds two methyl groups (net +2 carbons), which in aliphatic systems typically increases logP by approximately +1.0 to +1.2 units based on the π‑contribution of methylene/methyl fragments (Hansch π(CH₃) ≈ +0.5 to +0.56 per methyl group) [1]. The estimated logP for the target compound is therefore approximately 2.0–2.2. For comparison, a structurally distinct analog with a 2,2‑dimethylcyclopropyl‑containing aldehyde fragment (5‑(2,2‑dimethylcyclopropyl)‑3‑methyl‑2‑pentenal) has a measured logP of 2.75–3.72, consistent with the lipophilicity‑enhancing effect of the gem‑dimethylcyclopropyl motif [2]. The open‑chain analog 5‑(2,2‑dimethylpropyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1341422‑08‑9; MW 184.19) shares similar carbon count but lacks the conformational restriction of the cyclopropane ring .

Lipophilicity LogP Physicochemical properties

Conformational Constraint: Cyclopropane Ring Geometry Retained While Adding Steric Bulk

The 1,2,4‑oxadiazole‑3‑carboxylic acid scaffold tolerates diverse 5‑position substituents, but the conformational properties of the substituent directly influence the overall molecular shape accessible to downstream conjugates [1]. Cyclopropane rings impose conformational constraint while retaining a high fraction of sp³‑hybridized carbon (Fsp³), a property correlated with clinical success in drug discovery [2]. The target compound maintains the cyclopropane ring while adding gem‑dimethyl substitution (Fsp³ = 0.75 for the C₈H₁₀N₂O₃ scaffold), compared to 5‑(2,2‑dimethylpropyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid (CAS 1341422‑08‑9) which replaces the ring with a freely rotating neopentyl chain but has a lower Fsp³ (0.67) . The gem‑dimethylcyclopropyl group thus occupies a unique position in the property space: it provides the conformational pre‑organization of a cyclopropane (C–C–C bond angle ≈ 60°, limited rotatable bonds) while incorporating the metabolic and steric benefits of gem‑dimethyl substitution [3].

Conformational restriction sp³ fraction Drug design

Primary Application Scenarios for 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic Acid in Scientific Procurement


Design of CNS‑Penetrant DGAT1 or nAChR Modulator Libraries

The gem‑dimethylcyclopropyl substituent has been explicitly referenced in patent literature describing oxadiazole‑containing allosteric modulators of nicotinic acetylcholine receptors (nAChRs), where the dimethylcyclopropyl group is proposed to enhance blood‑brain barrier permeability . In parallel, oxadiazole‑containing spirocyclic carboxylic acids have demonstrated potent DGAT1 inhibition (IC₅₀ 7–20 nM) with good CNS drug‑like properties [1]. Researchers building focused libraries targeting CNS‑accessible DGAT1 or nAChR modulators should select this building block over the 5‑cyclopropyl analog to leverage both the enhanced lipophilicity (estimated ΔlogP ≈ +1.0 vs. cyclopropyl analog) and the reduced bioactivation risk documented for gem‑dimethyl vs. unsubstituted cyclopropyl groups [2].

Agrochemical Fungicide Scaffold Derivatization

Microbiocidal oxadiazole derivatives featuring cyclopropane‑containing substituents have been patented by Syngenta as broad‑spectrum agricultural fungicides . The 5‑(2,2‑dimethylcyclopropyl)‑1,2,4‑oxadiazole‑3‑carboxylic acid serves as a versatile carboxylic acid intermediate for amide coupling to generate structurally diverse fungicide candidates. Compared to the 5‑cyclopropyl analog, the gem‑dimethyl substitution provides greater lipophilicity (estimated logP ≈ 2.0–2.2 vs. 0.987) which may enhance cuticular penetration and phloem mobility in planta [1]. Procurement of this specific building block enables exploration of steric and lipophilic chemical space distinct from the simpler cyclopropyl‑substituted oxadiazole‑3‑carboxylic acids commonly employed in agrochemical SAR programs [2].

Metabolic Stability‑Focused Lead Optimization Programs

For medicinal chemistry programs where cyclopropane‑containing lead compounds exhibit metabolic instability due to CYP‑mediated ring‑opening, the 2,2‑dimethylcyclopropyl‑substituted oxadiazole‑3‑carboxylic acid offers a pre‑installed structural solution . The gem‑dimethyl group blocks the α‑C–H hydrogen atom abstraction required for oxidative cyclopropane ring‑opening, a strategy independently validated at BMS, Merck, and Roche across diverse chemical series . Procuring this building block enables direct synthesis of amide conjugates that retain cyclopropane conformational constraint while mitigating the reactive metabolite formation observed with unsubstituted cyclopropyl analogs. The 5‑(2,2‑dimethylpropyl) analog (CAS 1341422‑08‑9) also lacks the bioactivation‑prone cyclopropane but sacrifices the conformational pre‑organization that is critical for target‑binding entropy [1].

Physicochemical Property‑Based Fragment or Building Block Screening Collections

Organizations curating diverse screening collections of heterocyclic carboxylic acid building blocks should include this compound to expand coverage of the lipophilic‑constrained chemical space. With an estimated logP of 2.0–2.2, Fsp³ of 0.75, and a molecular weight of 182.18, the compound occupies a favorable property range for fragment‑based drug discovery while offering the cyclopropane constraint correlated with improved clinical success rates . The compound is commercially available at 95% purity with batch‑specific QC (NMR, HPLC, GC) from multiple vendors, meeting the reproducibility standards required for incorporation into corporate compound collections [1].

Quote Request

Request a Quote for 5-(2,2-Dimethylcyclopropyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.